molecular formula C17H13BrN4O3S B6004016 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE

2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE

Cat. No.: B6004016
M. Wt: 433.3 g/mol
InChI Key: JJDYCNQTIZCCTE-RGVLZGJSSA-N
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Description

2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE is a complex organic compound that features a brominated phenyl group, a benzisothiazole moiety, and a hydrazinoethyl cyanide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

3-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-13-6-7-15(23)12(10-13)11-20-22(9-3-8-19)17-14-4-1-2-5-16(14)26(24,25)21-17/h1-2,4-7,10-11,23H,3,9H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDYCNQTIZCCTE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the brominated phenyl group: This can be achieved through bromination of a suitable phenol derivative.

    Synthesis of the benzisothiazole moiety: This involves the cyclization of appropriate precursors under oxidative conditions.

    Condensation reaction: The brominated phenyl group and the benzisothiazole moiety are then linked through a condensation reaction with hydrazine derivatives.

    Introduction of the cyanide group: This step involves the reaction of the intermediate with a cyanide source under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic and benzisothiazole sites.

    Reduction: Reduction reactions could target the nitro or azo groups if present.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Similar compounds have shown potential as antimicrobial agents, and this compound could be investigated for similar activities.

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.

    Polymer Additives: It could be used as an additive in polymers to impart specific properties.

Mechanism of Action

The mechanism by which 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE exerts its effects would depend on its specific application. For instance:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Catalytic Activity: The compound could facilitate chemical reactions by providing an active site for substrate binding and transformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarboxamide
  • 2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazinecarboxamide

Uniqueness

The unique combination of functional groups in 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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